

Structure-Activity Relationship of Imidazo[2,1-b]thiazole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *Imidazo[2,1-b]thiazole-6-carboxylic acid*

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The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various imidazo[2,1-b]thiazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Anticancer Activity

Imidazo[2,1-b]thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including microtubule dynamics, kinase inhibition, and apoptosis induction.

Microtubule-Targeting Agents

A series of imidazo[2,1-b]thiazole-benzimidazole conjugates have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.^[1] One of the most potent compounds in this series, conjugate 6d, displayed significant cytotoxicity against the A549 human lung cancer cell line with an IC₅₀ value of 1.08 μM.^[1] This compound was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization with an IC₅₀ value of 1.68 μM.^[1] Molecular docking studies suggest that this conjugate occupies the colchicine binding site on tubulin.^[1]

Table 1: Antiproliferative Activity of Imidazo[2,1-b]thiazole-Benzimidazole Conjugates[1]

Compound	Cell Line	IC50 (μM)
6d	A549 (Lung)	1.08
6d	HeLa (Cervical)	-
6d	MCF-7 (Breast)	-
6d	DU-145 (Prostate)	-

Kinase Inhibitors

Imidazo[2,1-b]thiazole derivatives have been investigated as inhibitors of various kinases implicated in cancer progression, such as EGFR, B-RAF, and Focal Adhesion Kinase (FAK).[2]
[3]

One study reported a 2,3-dihydroimidazo[2,1-b]thiazole derivative as a potent EGFR kinase inhibitor with IC50 values of 35.5 nM and 66 nM against the wild-type and T790M mutant forms of the enzyme, respectively.[2] Another series of imidazothiazole–thiazolidinone hybrids also showed EGFR inhibitory activity, with the presence of a bromine atom at the para position of the phenyl ring being crucial for potent inhibition (IC50 = 18.35 μM).[2]

Furthermore, novel imidazo[2,1-b]thiazole derivatives have been identified as potential Focal Adhesion Kinase (FAK) inhibitors.[4] Derivatives carrying a 3-oxo-1-thia-4-azaspiro[4.5]decane moiety exhibited significant cytotoxic effects on the glioma C6 cancer cell line.[4]

Table 2: Kinase Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Class	Target Kinase	Key Structural Features	IC50	Reference
2,3-dihydroimidazo[2,1-b]thiazoles	EGFR (wild-type)	Amide moiety with a benzyl group	35.5 nM	[2]
2,3-dihydroimidazo[2,1-b]thiazoles	EGFR (T790M mutant)	Amide moiety with a benzyl group	66 nM	[2]
Imidazothiazole–thiazolidinone hybrids	EGFR	Para-bromo-phenyl on thiazolidinone	18.35 μ M	[2]
Imidazo[2,1-b]thiazoles	B-RAF (V600E)	Phenyl sulfonyl group	23.1 \pm 1.2 nM	[3]
Imidazo[2,1-b]thiazole-based aryl hydrazones	-	-	1.12 μ M (MDA-MB-231)	[5]

Figure 1. Targeted signaling pathways of Imidazo[2,1-b]thiazole kinase inhibitors.

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have shown a broad spectrum of antimicrobial activity against bacteria and fungi.

Antitubercular Activity

Several studies have highlighted the potential of imidazo[2,1-b]thiazoles as antitubercular agents. A series of 36 new imidazo[2,1-b]thiazoles were synthesized, with compounds 4a1, 4a2, 4b3, 4b4, 4d5, and 4e4 displaying a minimum inhibitory concentration (MIC) of 1.6 μ g/mL against *Mycobacterium tuberculosis* H37Rv.[6] Molecular docking studies suggested that these compounds may target enzymes like pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA).[6] Another study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives reported compounds with MICs as low as 1.6 μ g/mL against the same strain.[7]

Table 3: Antitubercular Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Series	Target Organism	Key Structural Features	MIC (µg/mL)	Reference
Imidazo[2,1-b]thiazoles (4a1, 4a2, etc.)	M. tuberculosis H37Rv	Varied substitutions	1.6	[6]
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides	M. tuberculosis H37Rv	Sulfonamide moiety	1.6	[7]
Imidazo-[2,1-b]-thiazole carboxamides	M. tuberculosis H37Ra	Carboxamide and piperazine/triazole	IC50: 2.03 - 2.32 µM	[8]

Antibacterial and Antifungal Activity

A novel series of phenyl-substituted imidazo[2,1-b][9][10][11]thiadiazole derivatives exhibited remarkable antimicrobial activities.[12] The most promising compound showed an MIC value of 0.03 µg/mL against both *Staphylococcus aureus* and *Bacillus subtilis*, which is significantly more potent than the positive control, chloramphenicol.[12] Structure-activity relationship studies indicated that a hydrophobic keto aryl ring without electron-withdrawing substituents at the para position enhances activity.[12]

Some imidazo[2,1-b]thiazole derivatives also displayed good antifungal activity, with MICs of 25 µg/mL against fungal strains.[6]

Table 4: General Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Series	Target Organism	MIC	Reference
Phenyl substituted imidazo[2,1-b][9][10][11]thiadiazoles	S. aureus, B. subtilis	0.03 µg/mL	[12]
Imidazo[2,1-b]thiazoles	Fungal strains	25 µg/mL	[6]
2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides	S. aureus, B. subtilis	6.25 µg/mL	[7]

Anti-inflammatory Activity

A series of imidazo[2,1-b]thiazole analogs bearing a methyl sulfonyl COX-2 pharmacophore were synthesized and evaluated as selective COX-2 inhibitors.[9] All synthesized compounds were potent and selective inhibitors of the COX-2 isoenzyme, with IC50 values in the range of 0.08-0.16 µM.[9][11] The most potent compound, 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine), had a COX-2 IC50 of 0.08 µM and a selectivity index greater than 1250.[9][11] The SAR study indicated that the type and size of the amine substituent at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of COX-2 inhibition.[9][11]

Table 5: COX-2 Inhibitory Activity of Imidazo[2,1-b]thiazole Derivatives[9][11]

Compound	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)
6a	>100	0.08	>1250
6b	>100	0.11	>909
6c	>100	0.12	>833
6d	>100	0.14	>714
6e	>100	0.16	>625
6f	>100	0.13	>769
6g	>100	0.15	>667
Celecoxib	15	0.06	250

Experimental Protocols

Synthesis of Imidazo[2,1-b]thiazole Derivatives

A general synthetic route to 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives starts from thioanisole.[9] The key steps involve a Friedel-Crafts acylation, oxidation of the sulfide to a sulfone, bromination of the acetophenone, and finally, condensation with 2-aminothiazole to form the imidazo[2,1-b]thiazole core.

Figure 2. General workflow for the synthesis of Imidazo[2,1-b]thiazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^3 cells/well) and allowed to attach overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

- **MTT Addition:** After the incubation period, MTT solution (e.g., 20 μ L of 5 mg/mL solution) is added to each well, and the plates are incubated for another 3-4 hours at 37°C.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **IC50 Calculation:** The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

In Vitro Tubulin Polymerization Assay

The inhibitory effect on tubulin polymerization is assessed using a commercially available tubulin polymerization assay kit.

- **Reaction Mixture:** A reaction mixture containing tubulin, GTP, and a fluorescence reporter is prepared.
- **Compound Addition:** The test compounds at various concentrations are added to the reaction mixture.
- **Fluorescence Monitoring:** The polymerization of tubulin is monitored by measuring the increase in fluorescence over time at 37°C using a fluorescence spectrophotometer.
- **IC50 Determination:** The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

- **Inoculum Preparation:** A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

- **Serial Dilution:** The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This guide provides a snapshot of the extensive research on the structure-activity relationships of imidazo[2,1-b]thiazole derivatives. The presented data and methodologies offer a valuable resource for the rational design and development of novel therapeutic agents based on this versatile scaffold.

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